molecular formula C13H10ClF B2613334 1-[Chloro(phenyl)methyl]-2-fluorobenzene CAS No. 65214-74-6

1-[Chloro(phenyl)methyl]-2-fluorobenzene

Cat. No.: B2613334
CAS No.: 65214-74-6
M. Wt: 220.67
InChI Key: JZDFGWQHADEECT-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)methyl]-2-fluorobenzene is an aromatic compound with the molecular formula C₁₃H₁₀ClF It is characterized by the presence of a chloro group attached to a phenylmethyl moiety and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Chloro(phenyl)methyl]-2-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with a chloromethylating agent under specific conditions to introduce the chloro(phenyl)methyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(phenyl)methyl]-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[Chloro(phenyl)methyl]-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[Chloro(phenyl)methyl]-2-fluorobenzene exerts its effects involves interactions with specific molecular targets. The chloro and fluorine substituents can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

  • 1-[Chloro(phenyl)methyl]-2-chlorobenzene
  • 1-[Chloro(phenyl)methyl]-2-bromobenzene
  • 1-[Chloro(phenyl)methyl]-2-iodobenzene

Comparison: 1-[Chloro(phenyl)methyl]-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in specific chemical and biological applications .

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFGWQHADEECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65214-74-6
Record name 1-[chloro(phenyl)methyl]-2-fluorobenzene
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